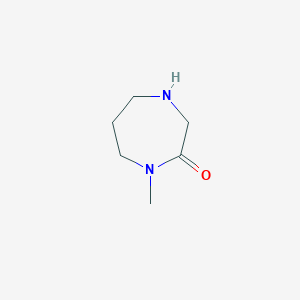

1-Methyl-1,4-diazepan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

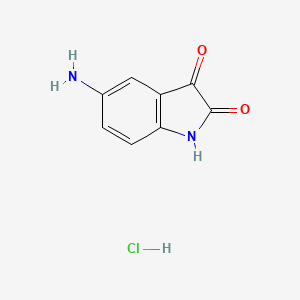

1-Methyl-1,4-diazepan-2-one is a chemical compound with the CAS Number: 60565-89-1 . It has a molecular weight of 128.17 and is typically stored at room temperature . It is usually in liquid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 128.17 .科学的研究の応用

Complex Formation with Metal Ions

Research has shown that derivatives of 1-Methyl-1,4-diazepan-2-one, such as Diazepam, form complexes with lanthanide(III) metal ions. The complex formation constants were studied, revealing that the protonation constant of Diazepam decreases with increasing temperature, indicating potential applications in the study of metal ion interactions in medicinal chemistry (Bayes et al., 2012).

Drug Scaffold and Synthesis

The compound has been utilized in the enantioselective synthesis of quinolone-2,4-diones from N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, providing an efficient entry to a potentially useful drug scaffold with high enantioselectivity. This highlights its role in creating new therapeutic agents (Antolak et al., 2014).

Molecularly Imprinted Polymers

A study focused on creating a molecularly imprinted polymer for the separation of Diazepam from serum samples, illustrating the compound's utility in developing targeted extraction methods for specific molecules, which could be particularly useful in pharmacological research and drug abuse monitoring (Hasanah et al., 2020).

Catalysis and Organic Synthesis

The compound and its derivatives have been employed as catalysts or intermediates in the synthesis of various organic molecules. For instance, Fe3O4/SiO2 nanoparticles were used as a catalyst for the one-pot multicomponent synthesis of diazepine derivatives, showcasing its application in facilitating chemical reactions and potentially synthesizing new drug molecules (Maleki, 2012).

Analytical Applications

This compound derivatives have also been used in analytical chemistry to study the distribution of energy barriers in amorphous forms of the compound, aiding in understanding its physical properties and behavior in different states. This could have implications for drug formulation and stability studies (Pajzderska et al., 2016).

Safety and Hazards

The safety information for 1-Methyl-1,4-diazepan-2-one indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

作用機序

Target of Action

1-Methyl-1,4-diazepan-2-one is a chemical compound that is structurally similar to diazepam , a long-acting benzodiazepine . The primary targets of diazepam are the gamma-aminobutyric acid (GABA) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in reducing neuronal excitability throughout the nervous system .

Mode of Action

The compound interacts with its targets, the GABA receptors, by enhancing the activity of GABA . This enhancement leads to an increase in the inhibitory effects of GABA on neuronal excitability, resulting in sedative, muscle relaxant, and anticonvulsant effects .

Biochemical Pathways

The enhancement of GABA activity affects several biochemical pathways. It leads to a decrease in the excitability of the central nervous system, which can result in sedation, muscle relaxation, and a reduction in seizures . These effects can be beneficial in the treatment of conditions such as severe anxiety disorders, alcohol withdrawal syndrome, and seizures .

Pharmacokinetics

Diazepam has a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase of 1 or 2 days . Its action is further prolonged by the even longer half-life of 2-5 days of its principal active metabolite, desmethyldiazepam (nordiazepam), the relative proportion of which increases in the body on long-term administration .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in neuronal excitability, which can lead to sedation, muscle relaxation, and a reduction in seizures . These effects can be beneficial in the treatment of conditions such as severe anxiety disorders, alcohol withdrawal syndrome, and seizures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the protonation constant of diazepam, a structurally similar compound. This suggests that temperature could also influence the action of this compound. Additionally, the compound is typically stored at room temperature and is usually in liquid form , suggesting that it may be sensitive to changes in temperature or other environmental conditions.

生化学分析

Biochemical Properties

It is structurally similar to diazepam, a long-acting benzodiazepine. The primary targets of diazepam are the gamma-aminobutyric acid (GABA) receptors. GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in reducing neuronal excitability throughout the nervous system.

Cellular Effects

Based on its structural similarity to diazepam, it may interact with GABA receptors, leading to a decrease in neuronal excitability. This can result in sedation, muscle relaxation, and a reduction in seizures. These effects can be beneficial in the treatment of conditions such as severe anxiety disorders, alcohol withdrawal syndrome, and seizures.

Molecular Mechanism

It is likely that it interacts with its targets, the GABA receptors, by enhancing the activity of GABA. This enhancement leads to an increase in the inhibitory effects of GABA on neuronal excitability, resulting in sedative, muscle relaxant, and anticonvulsant effects.

Temporal Effects in Laboratory Settings

特性

IUPAC Name |

1-methyl-1,4-diazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-4-2-3-7-5-6(8)9/h7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVJSGPCVKPWLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60565-89-1 |

Source

|

| Record name | 1-methyl-1,4-diazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea](/img/structure/B2944174.png)

![N-(furan-2-ylmethyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2944183.png)

![3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2944186.png)

![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2944187.png)

![(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2944193.png)

![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate](/img/structure/B2944194.png)

![1-[2-(4-Methylpyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2944197.png)